

Unraveling the Data: A Comparative Analysis of Bromodichloromethane Studies

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Compound of Interest

Compound Name: Bromodichloromethane

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A comprehensive review of multiple toxicological studies on **bromodichloromethane** (BDCM) reveals key insights into its effects on biological systems. This analysis, designed for researchers, scientists, and drug development professionals, provides a comparative guide to the existing data, summarizing critical quantitative findings and detailing the experimental methodologies employed.

Bromodichloromethane, a common disinfection byproduct in chlorinated drinking water, has been the subject of numerous toxicological investigations to determine its potential health risks. This guide synthesizes the findings from key studies, presenting the data in a clear, comparative format to aid in risk assessment and future research.

Quantitative Toxicological Data Summary

The following tables summarize the No Observed Adverse Effect Levels (NOAELs) and Lowest Observed Adverse Effect Levels (LOAELs) from various oral toxicity studies of **bromodichloromethane** in animal models. These values are crucial for understanding the dose-response relationship of the compound.

Table 1: Summary of NOAEL and LOAEL Values for Bromodichloromethane in Rats (Oral Exposure)

Study (Year)	Strain	Exposure Duration	Route of Administration	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Observed Effects at LOAEL
NTP (1987)	F344/N	102 weeks	Gavage in corn oil	-	50	Increased incidence of kidney and large intestine tumors.[1]
Aida et al. (1992)	Wistar	24 months	Dietary	-	6.1	Fatty degeneration in the liver of male rats. [1][2]
Chu et al. (1982)	Sprague-Dawley	90 days	Drinking water	45	>45	Mild toxicity in the liver and decreased body weight gain at higher doses.[3]
Ruddick et al. (1983)	Sprague-Dawley	Gestation days 6-15	Gavage in corn oil	-	50	Increased maternal liver and kidney weight.[3][4]

Christian et al. (2001)	Crl:CD(SD) IGS BR VAF/Plus	Gestation days 6-21	Drinking water	45.0	>45.0	No developmental toxicity observed. [5]
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Table 2: Summary of NOAEL and LOAEL Values for Bromodichloromethane in Mice (Oral Exposure)

Study (Year)	Strain	Exposure Duration	Route of Administration	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Observed Effects at LOAEL
NTP (1987)	B6C3F1	102 weeks	Gavage in corn oil	50	100	Increased incidence of liver and kidney tumors. [1] [6]
NTP (2006)	B6C3F1	2 years	Drinking water	36	>36	No evidence of carcinogenic activity. [1]

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for interpreting the toxicological data. Below are the protocols for some of the key studies cited.

National Toxicology Program (NTP) 1987 Bioassay

- Objective: To assess the carcinogenicity of **bromodichloromethane** in F344/N rats and B6C3F1 mice.
- Methodology:

- Test Animals: Male and female F344/N rats and B6C3F1 mice.
- Administration: **Bromodichloromethane** was administered by gavage in corn oil.
- Dosage:
 - Rats: 0 (vehicle control), 50, or 100 mg/kg body weight per day, 5 days a week for 102 weeks.
 - Mice: 0 (vehicle control), 50, or 100 mg/kg body weight per day, 5 days a week for 102 weeks.
- Endpoints Evaluated: Survival, body weight, and histopathological examination of major tissues and organs for neoplastic and non-neoplastic lesions.[\[1\]](#)[\[7\]](#)

Aida et al. (1992) Chronic Dietary Study

- Objective: To evaluate the chronic toxicity and carcinogenicity of **bromodichloromethane** in Wistar rats.
- Methodology:
 - Test Animals: Male and female Wistar rats.
 - Administration: **Bromodichloromethane** was microencapsulated and mixed into the diet.
 - Dosage: Doses resulting in an average daily intake of up to 138 mg/kg for males and 168.4 mg/kg for females for up to 24 months.
 - Endpoints Evaluated: Clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs.[\[2\]](#)[\[8\]](#)

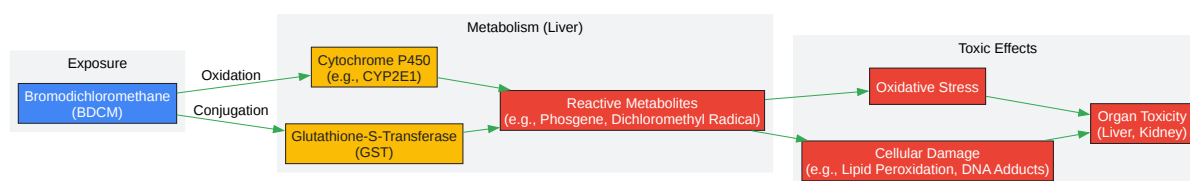
Analytical Methods for Detection

The accurate detection and quantification of **bromodichloromethane** in environmental samples, particularly drinking water, are critical for exposure assessment. The U.S. Environmental Protection Agency (EPA) has established standardized methods for this purpose.

- EPA Method 501.3: This method is used for the measurement of trihalomethanes, including **bromodichloromethane**, in drinking water.[9][10]
 - Principle: Purge and trap gas chromatography with mass spectrometry (GC/MS) and selected ion monitoring.
 - Procedure:
 - An inert gas (helium) is bubbled through a water sample, purging the volatile organic compounds.
 - The purged compounds are trapped on a sorbent material.
 - The trap is heated, and the desorbed compounds are introduced into a gas chromatograph for separation.
 - The separated compounds are detected and quantified by a mass spectrometer.[9][10]

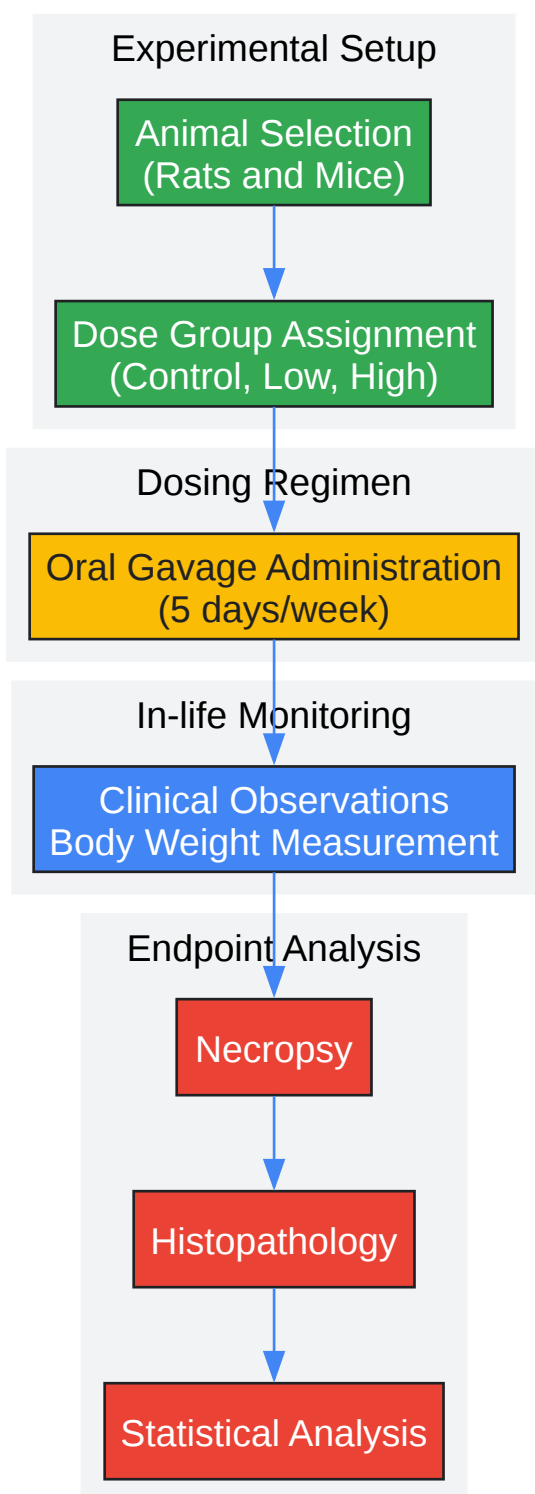
Visualizing the Biological Impact

To better understand the potential mechanisms of **bromodichloromethane** toxicity, the following diagrams illustrate key biological pathways and experimental workflows.



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Caption: Metabolic activation of **bromodichloromethane** leading to cellular toxicity.



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Caption: Workflow for a typical NTP carcinogenicity bioassay.

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